molecular formula C22H23NO5S2 B2963194 4,6-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2-pyridinyl 4-methoxybenzyl sulfone CAS No. 478245-41-9

4,6-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2-pyridinyl 4-methoxybenzyl sulfone

Cat. No.: B2963194
CAS No.: 478245-41-9
M. Wt: 445.55
InChI Key: NUCMULZVRPREDF-UHFFFAOYSA-N
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Description

4,6-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2-pyridinyl 4-methoxybenzyl sulfone (CAS: 478245-43-1) is a pyridine-based sulfone derivative characterized by multiple substituents. Its structure includes:

  • Pyridine core: Methyl groups at positions 4 and 6, a (4-methylphenyl)sulfonyl (tosyl, Tos) group at position 3, and a 4-methoxybenzyl sulfone moiety at position 2.
  • Electronic properties: The Tos group (electron-withdrawing) and 4-methoxybenzyl group (electron-donating via the methoxy substituent) create a polarized electronic environment. The compound exhibits a predicted pKa of 0.38 ± 0.39, indicating moderate acidity influenced by its substituents .
  • Synthesis: Likely synthesized via sulfonation and condensation reactions, analogous to methods used for structurally related tosylstilbenoids and benzyl sulfones (e.g., Otto’s method for benzyl sulfone preparation) .

Properties

IUPAC Name

2-[(4-methoxyphenyl)methylsulfonyl]-4,6-dimethyl-3-(4-methylphenyl)sulfonylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO5S2/c1-15-5-11-20(12-6-15)30(26,27)21-16(2)13-17(3)23-22(21)29(24,25)14-18-7-9-19(28-4)10-8-18/h5-13H,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUCMULZVRPREDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(C=C2C)C)S(=O)(=O)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4,6-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2-pyridinyl 4-methoxybenzyl sulfone, a compound with notable potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C24H26FN3O2S
  • Molecular Weight : 439.55 g/mol
  • CAS Number : 478245-30-6

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties, inhibiting the growth of various bacterial strains. It has been shown to interfere with bacterial metabolic processes similar to sulfonamide antibiotics, which inhibit the synthesis of folate in bacteria .
  • Anticancer Potential : Recent studies have indicated that derivatives of this compound can induce apoptosis in cancer cells. For instance, compounds derived from similar structures have demonstrated IC50 values as low as 0.39 µM against HCT116 cell lines, indicating potent anticancer activity .
  • Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in bacterial and cancer cell proliferation. It has shown inhibitory activity against DNA gyrase and dihydrofolate reductase (DHFR) with IC50 values ranging from 12.27 to 31.64 µM .

Biological Activity Data Table

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Mechanism of Action
AntibacterialStaphylococcus aureus0.22 - 0.25Inhibition of folate synthesis
AnticancerHCT1160.39Induction of apoptosis
Enzyme InhibitionDNA gyrase12.27 - 31.64Competitive inhibition
Enzyme InhibitionDHFR0.52 - 2.67Competitive inhibition

Case Studies and Research Findings

  • Antimicrobial Evaluation :
    A study evaluated the antimicrobial efficacy of various derivatives, revealing that compounds similar to 4,6-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2-pyridinyl sulfone exhibited substantial antibacterial activity against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics in certain assays .
  • Anticancer Studies :
    In vitro studies on cancer cell lines demonstrated that this compound could significantly reduce cell viability through apoptosis induction mechanisms. A notable study reported that derivatives showed IC50 values ranging from 1.88 µM to 4.2 µM across different cancer types, including MCF-7 and A375 cell lines .
  • Synergistic Effects :
    The compound has been tested in combination with other drugs such as Ciprofloxacin and Ketoconazole, showing synergistic effects that lower the effective doses required for treatment . This finding suggests potential for developing combination therapies that enhance therapeutic efficacy while minimizing side effects.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Compound Name Substituents Molecular Formula Molar Mass (g/mol) pKa Key Features
Target Compound 4,6-dimethyl; 3-Tos; 2-(4-methoxybenzyl sulfone) C₂₄H₂₅NO₅S₂ 487.58 0.38 Electron-rich due to methoxy group; Tos enhances stability
4-Bromophenyl 3-[(4-chlorophenyl)sulfonyl]-4,6-dimethyl-2-pyridinyl sulfone 4-bromo; 3-(4-chlorophenylsulfonyl) C₁₉H₁₅BrClNO₄S₂ 500.81 N/A Halogen substituents increase electron-withdrawing effects, enhancing reactivity
p-Methoxybenzyl p-tolyl sulfone Tos and 4-methoxybenzyl sulfone (non-pyridine core) C₁₅H₁₆O₃S₂ 316.41 N/A Simpler structure; used in photocyclization reactions

Key Observations :

  • Electronic Effects : The target compound’s 4-methoxy group donates electrons, stabilizing the sulfone moiety compared to halogenated analogs (e.g., bromo/chloro derivatives in ), which exhibit stronger electron-withdrawing effects.

Q & A

Q. What synthetic routes are recommended for preparing 4,6-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2-pyridinyl 4-methoxybenzyl sulfone, and how can intermediates be characterized?

Methodological Answer:

  • Synthesis Pathways : Utilize sulfonylation reactions involving intermediates like (4-methylphenyl)methanesulfonyl chloride (). For pyridine derivatives, consider coupling reactions under alkaline conditions (e.g., triethylamine) to introduce sulfonyl and methoxybenzyl groups .
  • Characterization :
    • NMR Spectroscopy : Confirm regioselectivity of sulfonation and substitution patterns.
    • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
    • X-ray Crystallography (if crystalline): Resolve structural ambiguities (e.g., torsion angles of sulfone groups) .

Q. What analytical techniques are suitable for assessing purity and stability under varying pH conditions?

Methodological Answer:

  • HPLC Analysis : Use a mobile phase of methanol and sodium 1-octanesulfonate buffer (65:35, pH 4.6) to optimize retention times and detect degradation products .
  • Accelerated Stability Studies : Expose the compound to pH 2–9 buffers at 40°C for 4 weeks, monitoring hydrolytic stability via UV-Vis or LC-MS .

Q. Table 1: Recommended HPLC Parameters

ParameterCondition
Mobile PhaseMethanol:Buffer (65:35)
Buffer CompositionSodium acetate + sodium 1-octanesulfonate (pH 4.6)
Flow Rate1.0 mL/min
DetectionUV at 254 nm

Advanced Research Questions

Q. How can contradictory data on the compound’s reactivity in nucleophilic substitution reactions be resolved?

Methodological Answer:

  • Controlled Kinetic Studies : Compare reaction rates in polar aprotic solvents (e.g., DMF, DMSO) versus protic solvents. Monitor intermediates via in situ IR or stopped-flow techniques .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict activation energies for sulfone group substitution, correlating with experimental yields .

Q. What experimental designs are optimal for studying environmental fate, such as abiotic degradation in soil/water systems?

Methodological Answer:

  • Split-Plot Design : Assign environmental compartments (soil, water) as main plots, with subplots for variables like temperature, UV exposure, and microbial activity. Replicate four times to ensure statistical power .
  • Analytical Workflow :
    • Extraction : Solid-phase extraction (SPE) for aqueous samples; Soxhlet extraction for soil.
    • Quantification : LC-MS/MS with isotopic labeling to track degradation pathways .

Q. Table 2: Key Parameters for Environmental Fate Studies

ParameterConditionMeasurement Tool
Half-life (t₁/₂)Soil (25°C, 60% moisture)First-order kinetic model
Photolysis RateUV light (λ = 254 nm)Actinometry
Microbial DegradationSoil slurry (30°C, aerobic)CO₂ evolution assay

Q. How can the compound’s interactions with biomacromolecules (e.g., enzymes) be systematically investigated?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize target enzymes (e.g., cytochrome P450 isoforms) on sensor chips to measure binding affinity (KD) and kinetics (kon/koff) .
  • Molecular Docking : Screen against protein databases (e.g., PDB) using AutoDock Vina to identify potential binding pockets for the sulfone and pyridine moieties .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported solubility profiles across solvents?

Methodological Answer:

  • Standardized Protocols : Use the shake-flask method with saturated solutions equilibrated at 25°C for 24 hours. Validate via nephelometry for turbidity .
  • Cross-Validation : Compare results with computational solubility predictions (e.g., COSMO-RS) to identify outliers .

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